4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate
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Overview
Description
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound known for its unique chemical structure and properties This compound features a thienylmethylene group attached to an amino phenyl ring, which is further connected to a tert-butyl benzenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophenecarboxaldehyde with 4-aminophenyl 4-(tert-butyl)benzenecarboxylate under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienylmethylene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Furylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate
- 4-[(2-Pyridylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate
Uniqueness
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c1-22(2,3)17-8-6-16(7-9-17)21(24)25-19-12-10-18(11-13-19)23-15-20-5-4-14-26-20/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBWEIGRZSHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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